molecular formula C10H11BrO2 B1405959 1-(4-Bromo-2-ethoxyphenyl)ethan-1-one CAS No. 1553597-45-7

1-(4-Bromo-2-ethoxyphenyl)ethan-1-one

Cat. No.: B1405959
CAS No.: 1553597-45-7
M. Wt: 243.1 g/mol
InChI Key: YGXPDEHELPCUHH-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-ethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . This compound is characterized by the presence of a bromo group and an ethoxy group attached to a phenyl ring, along with an ethanone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(4-Bromo-2-ethoxyphenyl)ethan-1-one is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and other biological processes.

    Medicine: It is explored for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound “1-(4-Bromo-2-ethoxyphenyl)ethan-1-one” may pose certain hazards. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

The synthesis of 1-(4-Bromo-2-ethoxyphenyl)ethan-1-one typically involves the bromination of 2-ethoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture for a specific duration to ensure complete bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-2-ethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts or bases such as sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-ethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromo group and ethanone moiety play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Bromo-2-ethoxyphenyl)ethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(4-bromo-2-ethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXPDEHELPCUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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